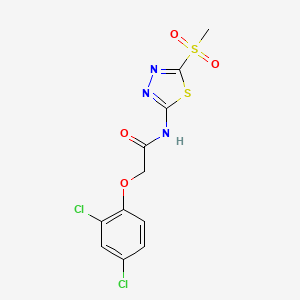

2-(2,4-dichlorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide

CAS No.:

Cat. No.: VC16372605

Molecular Formula: C11H9Cl2N3O4S2

Molecular Weight: 382.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9Cl2N3O4S2 |

|---|---|

| Molecular Weight | 382.2 g/mol |

| IUPAC Name | 2-(2,4-dichlorophenoxy)-N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)acetamide |

| Standard InChI | InChI=1S/C11H9Cl2N3O4S2/c1-22(18,19)11-16-15-10(21-11)14-9(17)5-20-8-3-2-6(12)4-7(8)13/h2-4H,5H2,1H3,(H,14,15,17) |

| Standard InChI Key | CONKGOSZKBWIOY-UHFFFAOYSA-N |

| Canonical SMILES | CS(=O)(=O)C1=NN=C(S1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |

Introduction

2-(2,4-dichlorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that has garnered attention for its diverse applications in fields such as agriculture and pharmaceuticals. This compound is characterized by the presence of a dichlorophenoxy group and a thiadiazole ring, which are crucial for its chemical properties and biological activities.

Synthesis Methods

The synthesis of 2-(2,4-dichlorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide involves several key steps:

-

Formation of the Dichlorophenoxy Group: This involves reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions to form 2-(2,4-dichlorophenoxy)acetic acid.

-

Formation of the Thiadiazole Ring: Thiosemicarbazide is reacted with methylsulfonyl chloride under acidic conditions to form 5-(methylsulfonyl)-1,3,4-thiadiazole.

-

Coupling Reaction: The final step involves coupling 2-(2,4-dichlorophenoxy)acetic acid with 5-(methylsulfonyl)-1,3,4-thiadiazole using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Chemical Reactions

This compound undergoes various chemical reactions, including:

-

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides and sulfones.

-

Reduction: Using reducing agents such as lithium aluminum hydride to reduce the sulfonyl group to a thiol group.

-

Substitution: Nucleophilic substitution reactions where chlorine atoms in the dichlorophenoxy group are replaced by nucleophiles like amines or thiols.

Biological Activity

2-(2,4-dichlorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide exhibits notable biological activities, including:

-

Antimicrobial Activity: Derivatives of thiadiazole compounds show significant antimicrobial properties. The presence of the thiadiazole moiety enhances activity against various bacterial strains.

| Compound | Bacterial Strain | MIC (μg/mL) | Activity |

|---|---|---|---|

| This compound | Staphylococcus aureus | 32.6 | Moderate |

| This compound | Escherichia coli | 62.5 | Marginal |

-

Anticancer and Herbicidal Effects: While specific data on these activities for this compound is limited, thiadiazole derivatives are known for their potential in these areas.

Industrial Production

Industrial production involves scaling up the synthetic routes while optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to ensure consistent product quality.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume